molecular formula C9H9N3S B11783706 N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B11783706
M. Wt: 191.26 g/mol
InChI Key: KYFFHIGZVFHJIV-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine is a high-purity chemical compound offered for scientific research and development. This molecule features a 1,3,4-thiadiazole heterocyclic core, a structure known for its diverse biological activities and applications in medicinal chemistry . The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with studies showing derivatives possessing a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Specifically, research on analogous compounds has demonstrated significant antioxidant properties, such as scavenging effects on DPPH and superoxide radicals, as well as the inhibition of lipid peroxidation . This makes this compound a valuable building block for researchers synthesizing novel compounds to investigate new therapeutic agents and study structure-activity relationships (SAR). The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a key intermediate in organic synthesis and for the development of novel molecules with potential applications in material science and biological studies.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)

InChI Key

KYFFHIGZVFHJIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques for N Methyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy (if available for this compound class)

Further experimental research and publication of the findings for N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine are required before a detailed spectroscopic analysis can be compiled.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound. Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), a precise molecular weight can be obtained, and the fragmentation pattern under ionization provides a roadmap of the molecule's constituent parts.

While direct experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the known behavior of related 1,3,4-thiadiazole (B1197879) and N-aryl amine structures. The molecular ion [M+H]⁺ is expected to be prominent. Subsequent fragmentation would likely proceed through several key pathways:

Loss of the Methyl Group: Cleavage of the N-methyl bond would result in a significant fragment corresponding to the [M-CH₃]⁺ ion.

Phenyl Group Fragmentation: The bond between the thiadiazole ring and the phenyl group can cleave, leading to fragments corresponding to the phenyl cation or the remaining thiadiazole amine structure.

Thiadiazole Ring Cleavage: The heterocyclic ring itself can undergo fragmentation. Common pathways for thiadiazoles involve the loss of nitrogen (N₂), sulfur-containing fragments, or cleavage into smaller nitrile-containing ions. Studies on similar 1,2,3-thiadiazoles have shown that the loss of an N₂ molecule is a primary fragmentation process. nih.gov

The fragmentation pattern is significantly influenced by the nature and position of substituents on the heterocyclic and aryl rings. mdpi.com

Table 1: Predicted Major Fragments in ESI-MS of this compound

Fragment DescriptionPredicted m/z Value
Molecular Ion [M]⁺191.06
Protonated Molecule [M+H]⁺192.07
Loss of Methyl Radical [M-CH₃]⁺176.05
Phenyl Cation [C₆H₅]⁺77.04
Thiadiazole Amine Fragment [M-C₆H₅]⁺114.02

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with its aromatic phenyl ring and the 1,3,4-thiadiazole heterocycle.

Studies on analogous 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives show characteristic absorption maxima in the ultraviolet region. researchgate.netdergipark.org.tr The conjugated system formed by the phenyl ring and the thiadiazole moiety gives rise to intense π → π* transitions. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons also allows for lower energy n → π* transitions, which are typically observed as shoulders or lower intensity bands at longer wavelengths.

The electronic absorption spectra of related 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine complexes show ligand-based transitions in the 300-400 nm range. uotechnology.edu.iq Similarly, azo dyes incorporating a 5-phenyl-1,3,4-thiadiazole-2-amine core exhibit absorption maxima (λmax) that are influenced by the substituents, with values recorded in dimethyl sulfoxide (DMSO) solution. researchgate.net Research on other aromatic imines with thiadiazole components also details π–π* and n–π* transitions observed in the UV-Vis spectrum. nih.gov

Table 2: Expected Electronic Absorption Properties of this compound

Wavelength Range (nm)Type of TransitionAssociated Chromophore
280 - 350π → πPhenyl ring and Thiadiazole ring conjugation
> 350n → πN and S heteroatoms in the thiadiazole ring

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, extensive data on closely related isomers and analogues provide a clear model of its expected structural features.

The crystal structure of the isomer 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine reveals that the molecule is non-planar. pleiades.onlineresearchgate.net The phenyl ring is twisted with respect to the planar thiadiazole fragment at a dihedral angle of 22.8°. pleiades.onlineresearchgate.net This non-planar conformation is a common feature in such bi-aryl systems.

For 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , the interplanar angle between the tolyl and thiadiazole rings is 9.2°, and the exocyclic C-N-C angle is wide at 128.45(18)°. iucr.org These findings suggest that this compound likely crystallizes in a non-planar conformation with significant intermolecular hydrogen bonding and potential π-stacking interactions governing its supramolecular assembly.

Table 3: Anticipated Crystallographic Parameters for this compound Based on Analogues

ParameterExpected Feature/ValueReference Analogue
Molecular GeometryNon-planar5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine pleiades.onlineresearchgate.net
Phenyl-Thiadiazole Dihedral Angle~20-35°5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine pleiades.onlineresearchgate.net
Intermolecular InteractionsN-H···N Hydrogen Bonds, π-π stacking5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine nih.gov
Crystal SystemLikely Monoclinic or Orthorhombic5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine (Monoclinic) nih.gov

Chemical Reactivity and Mechanistic Investigations of N Methyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the 1,3,4-Thiadiazole (B1197879) Ring

The 1,3,4-thiadiazole ring is characterized by its aromaticity and the presence of two electron-withdrawing nitrogen atoms. This electronic structure significantly influences its susceptibility to substitution reactions.

The carbon atoms within the 1,3,4-thiadiazole ring generally exhibit low electron density due to the electronegativity of the adjacent nitrogen atoms. nih.gov Consequently, the unsubstituted 1,3,4-thiadiazole ring is highly resistant to electrophilic substitution reactions, as the ring is considered electron-deficient. nih.gov Electrophilic attack, if it occurs, is more likely to happen at a ring nitrogen atom (quaternization) rather than a carbon atom. nih.govresearchgate.net

Conversely, this low electron density at the ring carbons makes them susceptible to nucleophilic attack. nih.gov Nucleophilic substitution reactions are particularly feasible when a good leaving group, such as a halogen, is present on the ring. nih.gov For instance, 5-chloro-thiadiazoles readily react with various nucleophiles to yield 5-substituted products. nih.gov While N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine does not possess such a leaving group, strong nucleophiles can potentially lead to ring-opening reactions. nih.gov

The substituents at the C2 and C5 positions play a crucial role in modulating the reactivity of the thiadiazole ring.

N-methylamino Group: The amino group at the C2 position is a strong electron-donating group. Through resonance (+M effect), the lone pair of electrons on the nitrogen atom can be delocalized into the ring, thereby increasing the electron density of the ring system. This activating effect would, in principle, make the ring less resistant to electrophilic attack compared to the unsubstituted thiadiazole. However, the inherent electron-deficient nature of the ring means that electrophilic substitution remains challenging. The N-methyl group has a minor inductive electron-donating effect (+I).

The combined effect of the strongly activating N-methylamino group and the phenyl group makes the molecule more electron-rich than a simple, unsubstituted thiadiazole. However, electrophilic substitution on the thiadiazole carbon is still not a commonly reported reaction pathway for this class of compounds.

Reactivity of the N-methylamino Substituent

The exocyclic N-methylamino group is a primary site of chemical reactivity in the molecule, participating in a variety of reactions typical for secondary amines.

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with electrophiles such as alkyl halides and acylating agents.

Alkylation: Treatment with alkyl halides (R-X) can lead to the formation of a quaternary ammonium salt. This reaction proceeds via a standard nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

Acylation: The N-methylamino group can be acylated by reacting with acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O). researchgate.net This reaction forms an amide derivative. For example, acylation of 2-amino-5-(alkylsulfanyl)-1,3,4-thiadiazoles with chloroacetyl chloride is a known synthetic route. researchgate.net

Table 1: Representative Reactions at the N-methylamino Center
Reaction TypeReagentProduct TypeGeneral Scheme
AlkylationMethyl Iodide (CH₃I)Quaternary Ammonium SaltR-NH(CH₃) + CH₃I → R-N⁺(CH₃)₃ I⁻
AcylationAcetyl Chloride (CH₃COCl)Amide (N-acetyl derivative)R-NH(CH₃) + CH₃COCl → R-N(CH₃)COCH₃ + HCl

Diazotization is a characteristic reaction of primary aromatic amines, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. organic-chemistry.org These diazonium salts are valuable intermediates that can subsequently react with activated aromatic compounds (coupling agents) to form brightly colored azo compounds. mdpi.comresearchgate.net

The parent compound, 2-amino-5-phenyl-1,3,4-thiadiazole, readily undergoes diazotization followed by coupling with various phenols and amines to produce a range of azo dyes. mdpi.comresearchgate.net The reaction is typically carried out at low temperatures (0–5 °C) due to the limited stability of the diazonium salt. mdpi.com

However, this compound is a secondary amine. Secondary amines react with nitrous acid to form N-nitrosoamines, not diazonium salts. Therefore, it would not directly undergo the classic diazotization-coupling sequence to form an azo dye in the same manner as its primary amine analogue. The formation of the N-nitroso derivative is the expected outcome for this specific compound under diazotizing conditions.

Table 2: Synthesis of Azo Dyes from 2-Amino-5-phenyl-1,3,4-thiadiazole
Coupling AgentResulting Azo Dye Structure (General)Reference
PhenolPh-Thiadiazole-N=N-Ph-OH mdpi.com
AnilinePh-Thiadiazole-N=N-Ph-NH₂ mdpi.com
N,N-dimethylanilinePh-Thiadiazole-N=N-Ph-N(CH₃)₂ mdpi.comresearchgate.net
β-NaphtholPh-Thiadiazole-N=N-Naphthol researchgate.net
Resorcinol (B1680541)Ph-Thiadiazole-N=N-Ph-(OH)₂ researchgate.net

1,3,4-Thiadiazole derivatives are versatile ligands in coordination chemistry due to the presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) that can act as potential donor sites for metal ions. uotechnology.edu.iqnih.gov The exocyclic N-methylamino group provides an additional coordination site.

The coordination mode of thiadiazole ligands is highly dependent on the substituents present on the ring and the nature of the metal ion. nih.gov Studies on similar 2-amino-5-substituted-1,3,4-thiadiazoles have shown that coordination can occur through:

One of the ring nitrogen atoms (typically N3 or N4). nih.govmdpi.com

The exocyclic amino group.

The sulfur atom of the thiadiazole ring.

In many reported complexes of similar ligands, chelation involves a ring nitrogen atom and a donor atom from the substituent. For instance, in complexes with 2-amino-5-(o-hydroxyphenyl)-1,3,4-thiadiazole, the metal ion binds to the deprotonated hydroxyl group and the adjacent thiadiazole nitrogen. nih.govmdpi.com For this compound, coordination is likely to involve the N-methylamino nitrogen and one of the ring nitrogens, forming a stable chelate ring with metal ions like Cu(II), Zn(II), Co(II), and Ni(II). uotechnology.edu.iqresearchgate.net

Table 3: Metal Complexes with 1,3,4-Thiadiazole-based Ligands
Metal IonLigand TypeProposed GeometryReference
Cr(III), Co(II), Ni(II), Cu(II)5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amineVarious (e.g., Octahedral, Tetrahedral) uotechnology.edu.iq
Zn(II), Cu(II)2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole1:1 (Zn) and 2:1 (Cu) Ligand:Metal ratio nih.govmdpi.com
Co(II), Ni(II), Cu(II), Zn(II)Schiff base of bis(2-amino-1,3,4-thiadiazolyl)methaneSquare-planar, Tetrahedral, Square-pyramidal, Octahedral researchgate.net

Cycloaddition Reactions and Their Potential with the Thiadiazole Core

The 1,3,4-thiadiazole ring, being an electron-deficient aromatic system, is generally not a reactive diene in Diels-Alder reactions. Its participation in cycloaddition reactions is more commonly observed as a dipolarophile or through reactions involving its substituents. While specific studies on the cycloaddition reactions of this compound are not extensively documented, the potential for such reactions can be inferred from the reactivity of related 1,3,4-thiadiazole systems.

One notable area of cycloaddition chemistry involving the 1,3,4-thiadiazole scaffold is in its synthesis, particularly through 1,3-dipolar cycloadditions. A common strategy involves the reaction of nitrilimines, generated in situ from hydrazonoyl halides, with various sulfur-containing dipolarophiles. nih.govnih.gov This tandem process of in situ 1,3-dipolar cycloaddition followed by the elimination of a small molecule from the initial cycloadduct is a versatile method for constructing the 1,3,4-thiadiazole ring. nih.govnih.gov

Although the fully aromatic 1,3,4-thiadiazole ring is a reluctant participant in cycloadditions, certain derivatives have been shown to react. For instance, 1,3,4-thiadiazoleinethiones have been reported to react with benzyne, which likely proceeds through a 1,3-dipolar addition mechanism followed by the elimination of a thiocyanate fragment to yield aminobenzothiadiazoles. The potential for this compound to undergo similar cycloadditions would depend on the specific reaction conditions and the nature of the reacting partner. The electron-donating nature of the amino group might influence the electron density of the thiadiazole ring, potentially affecting its reactivity in such transformations.

The general reactivity of 1,3,4-thiadiazoles in cycloaddition reactions is summarized in the table below, highlighting the types of reactions and the nature of the thiadiazole derivative involved.

Interactive Data Table: Cycloaddition Reactions of 1,3,4-Thiadiazole Derivatives
Reaction TypeThiadiazole DerivativeReactantProduct TypePlausible Mechanism
Ring SynthesisHydrazonoyl halides (precursor to nitrilimines)Sulfur dipolarophiles2,5-disubstituted-1,3,4-thiadiazoles1,3-Dipolar cycloaddition followed by elimination nih.govnih.gov
Ring Transformation1,3,4-ThiadiazoleinethionesBenzyneAminobenzothiadiazoles1,3-Dipolar cycloaddition followed by elimination

Oxidative and Reductive Transformations of the Compound

The oxidative and reductive transformations of this compound can be categorized into reactions involving the thiadiazole ring and those affecting its substituents.

Oxidative Transformations: The synthesis of 2-amino-1,3,4-thiadiazoles often involves an oxidative cyclization step. nih.gov For instance, the corresponding thiosemicarbazone precursor can be cyclized in the presence of an oxidizing agent like ferric chloride to yield the 2-amino-5-substituted thiadiazole. nih.gov Another established method is the iodine-mediated oxidative C-S bond formation from a thiosemicarbazone intermediate. organic-chemistry.orgresearchgate.net

Once the this compound is formed, the sulfur atom in the thiadiazole ring is susceptible to oxidation. Common oxidizing agents can convert the sulfide to a sulfoxide (S-oxide) or a sulfone (S,S-dioxide). nih.gov These transformations would significantly alter the electronic properties and potentially the biological activity of the molecule. The resulting 1,2,5-thiadiazole 1,1-dioxides are known to be strong electron-withdrawing groups, making the corresponding radical anions more stable. nih.gov

The exocyclic amino group can also be a site for oxidative reactions, although this is less common for the stable aromatic amine.

Reductive Transformations: The 1,3,4-thiadiazole ring can undergo reductive cleavage under certain conditions. For example, some 2-amino-1,3,4-thiadiazoles have been shown to be reduced back to their corresponding benzaldehyde thiosemicarbazone precursors. nih.gov This suggests that the ring system, while aromatic, is not inert to strong reducing agents. The specific conditions required for the reduction of this compound would likely involve potent reducing agents and could lead to ring opening.

The phenyl substituent could potentially be reduced to a cyclohexyl ring under catalytic hydrogenation, although this would require harsh conditions that might also affect the thiadiazole ring.

A summary of potential oxidative and reductive transformations is presented in the table below.

Interactive Data Table: Potential Oxidative and Reductive Transformations
TransformationReagent/ConditionPotential Product
Oxidative
Oxidative Cyclization (of precursor)Ferric Chloride nih.govThis compound
Oxidative Cyclization (of precursor)Iodine organic-chemistry.orgresearchgate.netThis compound
S-Oxidationm-CPBA or other peroxy acidsN-methyl-5-phenyl-1,3,4-thiadiazole-1-oxide
S,S-DioxidationStronger oxidizing conditionsN-methyl-5-phenyl-1,3,4-thiadiazole-1,1-dioxide
Reductive
Ring CleavageStrong reducing agentsN-methyl-4-benzoylthiosemicarbazide
Phenyl Ring ReductionCatalytic Hydrogenation (e.g., H₂/Rh)N-methyl-5-cyclohexyl-1,3,4-thiadiazol-2-amine

Mechanistic Pathways of Key Chemical Reactions and Formation of Intermediates

The formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring is a key chemical process for which mechanistic insights are available. The most common synthetic routes proceed through a thiosemicarbazone intermediate.

Mechanism of Oxidative Cyclization: The oxidative cyclization of an aldehyde or ketone thiosemicarbazone is a widely used method for the synthesis of 2-amino-1,3,4-thiadiazoles. When using metal salts like Cu(II) or Fe(III), it is proposed that the reaction is initiated by the coordination of the metal cation, acting as a Lewis acid, to the imine-like nitrogen atom of the thiosemicarbazone. researchgate.net This coordination enhances the electrophilicity of the imine carbon, facilitating the intramolecular nucleophilic attack by the sulfur atom. Subsequent deprotonation and oxidation lead to the formation of the stable aromatic 1,3,4-thiadiazole ring.

Another well-established oxidative cyclization involves the use of iodine. organic-chemistry.orgresearchgate.net This reaction is thought to proceed through the formation of an S-I intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydrazone nitrogen onto the carbon of the C=N bond, followed by elimination of HI to afford the thiadiazole ring.

Mechanism of Formation from Acyl Hydrazines: A more recent method involves the reaction of acyl hydrazines with nitroalkanes in the presence of elemental sulfur and sodium sulfide. nih.govresearchgate.net The proposed mechanism suggests that the nitroalkane is first converted to a thioacyl nitrate derivative. This reactive intermediate then reacts with the acyl hydrazine to form a thioacylated hydrazide. This intermediate readily undergoes heteroaromatization during aqueous work-up to yield the final 1,3,4-thiadiazole product. nih.govresearchgate.net

Formation of Intermediates: In the synthesis of this compound, the key intermediate is typically the corresponding thiosemicarbazone, formed from the condensation of benzaldehyde with 4-methylthiosemicarbazide (B147232). This intermediate can often be isolated before the final cyclization step. In the case of syntheses starting from acyl hydrazines, the thioacylated hydrazide is a crucial, though often transient, intermediate. nih.gov

The table below summarizes the key intermediates and proposed mechanistic steps in the formation of the 2-amino-1,3,4-thiadiazole ring.

Interactive Data Table: Mechanistic Pathways and Intermediates
Synthetic MethodKey IntermediateProposed Mechanistic Steps
Oxidative Cyclization of Thiosemicarbazone (with Metal Salt)Thiosemicarbazone1. Coordination of metal cation to imine nitrogen. 2. Intramolecular nucleophilic attack of sulfur. 3. Deprotonation and oxidation. researchgate.net
Oxidative Cyclization of Thiosemicarbazone (with Iodine)Thiosemicarbazone1. Formation of an S-I intermediate. 2. Intramolecular cyclization. 3. Elimination of HI. organic-chemistry.orgresearchgate.net
From Acyl Hydrazine and NitroalkaneThioacylated hydrazide1. Formation of a thioacyl nitrate from nitroalkane. 2. Reaction with acyl hydrazine to form thioacylated hydrazide. 3. Heteroaromatization. nih.govresearchgate.net

Advanced Applications of the N Methyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine Scaffold in Chemical Science

Design and Synthesis of Novel Heterocyclic Hybrid Systems Incorporating the Thiadiazole Moiety

The N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine core is an exemplary platform for constructing complex heterocyclic hybrid systems. The parent compound, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), is frequently used as a starting material for creating molecules that merge the thiadiazole ring with other pharmacophores like 1,2,3-triazoles. researchgate.net In a typical synthetic strategy, the primary amino group of 5-phenyl-1,3,4-thiadiazol-2-amine is first modified, for instance, by reaction with benzoic acid to form an amide, which is then further functionalized. researchgate.net One documented route involves the propargylation of the amide intermediate, followed by a click chemistry reaction with a phenyl azide (B81097) to introduce a 1-phenyl-1,2,3-triazole moiety. researchgate.net

While the N-methyl group on the target compound blocks direct acylation at the amine, its presence offers a strategic advantage by directing functionalization to other parts of the molecule or by participating in different types of coupling reactions. The synthesis of hybrid molecules often involves the combination of two or more heterocyclic units, which can lead to enhanced biological or material properties. nih.gov The fusion of the thiadiazole scaffold with other rings like pyrazoline, oxadiazole, or triazole is a common strategy in medicinal chemistry and materials science. nih.govacs.orgnih.gov For example, thiazole-linked triazoles have been synthesized by cyclizing N-thioamide precursors with phenacyl bromides, yielding products with high efficiency. acs.orgnih.gov

Hybrid System TypePrecursor ScaffoldSynthetic StrategyReference
Thiadiazole-Triazole5-phenyl-1,3,4-thiadiazol-2-amineAmidation, Propargylation, Click Chemistry researchgate.net
Thiazole-PyrazolinePyrazoline N-thioamideCyclization with phenacyl bromide acs.orgnih.gov
Thiadiazole-Oxadiazole2,5-disubstituted-1,3,4-thiadiazoleMulti-step synthesis involving hydrazide intermediates nih.gov

Development of Ligands for Catalytic and Material Science Applications

The structural features of this compound make it a promising candidate for use as a ligand in coordination chemistry, catalysis, and materials science. nih.gov The thiadiazole ring contains multiple heteroatoms—two nitrogen atoms and a sulfur atom—which can act as donor sites for coordination with metal ions. researchgate.net These coordination sites are crucial for forming stable metal complexes. researchgate.net

Thiadiazole derivatives are known to form complexes with various transition metals, and these complexes can have applications in areas such as catalysis and the development of metal-organic frameworks (MOFs). jmchemsci.commdpi.com Symmetrical bis-1,3,4-thiadiazole compounds, for instance, have been shown to be effective in tuning the formation of frameworks. mdpi.com The this compound molecule, with its combination of a soft sulfur donor and harder nitrogen donors, can act as a versatile mono- or bidentate ligand. The phenyl group and the N-methyl group can be used to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity and physical properties for specific applications in catalysis or as functional materials. jmchemsci.com

Investigation as Corrosion Inhibitors on Metal Surfaces: Mechanistic Aspects of Adsorption

Thiadiazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netjmaterenvironsci.commdpi.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comaspur.rs The this compound molecule possesses all the necessary structural features for a potent corrosion inhibitor.

The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface through two primary modes: physisorption and chemisorption. aspur.rs

Physisorption involves weaker, electrostatic van der Waals interactions between the protonated inhibitor molecule and the charged metal surface. aspur.rs

Chemisorption involves the formation of stronger coordinate bonds between the heteroatoms (N and S) in the thiadiazole ring and the vacant d-orbitals of metal atoms, such as iron. mdpi.com

The presence of the π-electrons in the phenyl and thiadiazole rings also facilitates adsorption. jmaterenvironsci.com The N-methyl group and the phenyl ring influence the electron density of the molecule, which in turn affects its adsorption affinity and the stability of the protective film. researchgate.net Generally, electron-donating groups enhance inhibition efficiency. researchgate.net Thiadiazole derivatives are typically classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comnih.gov

InhibitorMetalMediumMax. Inhibition Efficiency (%)Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1 M HCl94.6 nih.gov
N-Phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thioureaMild Steel1 M HCl93.9 researchgate.net
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild SteelH2SO4>90 (at optimal conc.) nih.gov
Substituted 1,3,4-Thiadiazol-2-aminesMild SteelH2SO4Good jmaterenvironsci.com

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The 1,3,4-thiadiazole-2-amine core is a fundamental building block in organic synthesis. rasayanjournal.co.inmdpi.com The parent compound, 5-phenyl-1,3,4-thiadiazol-2-amine, is typically synthesized via the cyclization of a benzoyl thiosemicarbazide (B42300) precursor using a dehydrating agent like concentrated sulfuric acid or polyphosphate ester (PPE). rasayanjournal.co.inmdpi.com The use of PPE is considered a milder and more environmentally friendly approach compared to traditional reagents like POCl₃. mdpi.comencyclopedia.pub

Once synthesized, the 5-phenyl-1,3,4-thiadiazol-2-amine can be N-methylated to produce the title compound. This intermediate is valuable because the amino group can be further functionalized to build more complex molecules. For example, the amino group of related 5-aryl-1,3,4-thiadiazol-2-amines can be reacted with chloroacetyl chloride to yield an N-chloroacetylated intermediate. nih.gov This intermediate is highly reactive and allows for subsequent nucleophilic substitution reactions with various amines, such as piperazine (B1678402) derivatives, to create a library of new compounds. nih.gov The N-methyl group in this compound changes the reactivity of the amine, making it a secondary amine and opening up different synthetic pathways compared to its primary amine analogue. This makes it a specialized but still versatile intermediate for accessing unique molecular architectures. nih.govnih.gov

Synthetic StepReagentsProduct TypeReference
CyclizationCarboxylic Acid + Thiosemicarbazide + PPE2-Amino-1,3,4-thiadiazole (B1665364) mdpi.com
Cyclization4-substituted benzoyl thiosemicarbazide + H₂SO₄5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine rasayanjournal.co.in
Acylation5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine + Chloroacetyl chlorideN-(thiadiazol-2-yl)acetamide intermediate nih.gov
Nucleophilic SubstitutionAcetamide intermediate + Substituted piperazinesComplex piperazine-substituted thiadiazoles nih.gov

Applications in Functional Materials Chemistry (e.g., dyes for industrial use, sensors)

The this compound scaffold is a key component in the development of functional organic materials, most notably synthetic dyes. researchgate.netresearchgate.net The 2-amino-1,3,4-thiadiazole moiety is a well-established diazo component used in the synthesis of azo dyes. researchgate.net These dyes are of significant technical interest, particularly for producing brilliant red shades on synthetic fibers like polyester. researchgate.netcapes.gov.br

The synthesis of these dyes involves the diazotization of the amino group on the thiadiazole ring, typically using nitrosyl sulfuric acid at low temperatures, to form a reactive diazonium salt. researchgate.net This salt is then coupled with various electron-rich aromatic compounds (coupling agents) such as 2-naphthol, N,N-dimethylaniline, or resorcinol (B1680541) to generate the final azo dye. researchgate.net The resulting dyes often exhibit excellent coloring properties and good fastness to light and washing. capes.gov.brmdpi.com The N-methyl group on the title compound would influence the electronic properties of the diazonium salt and, consequently, the final color (λ_max) and properties of the dye. Beyond dyes, the inherent fluorescence and coordination ability of some thiadiazole derivatives suggest their potential use in developing chemical sensors and optoelectronic materials. mdpi.com

Parent AmineCoupling AgentResulting Dye StructureReference
5-Phenyl-1,3,4-thiadiazole-2-amine2-Naphthol1-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)naphthalen-2-ol researchgate.net
5-Phenyl-1,3,4-thiadiazole-2-amineN,N-dimethylaniline4-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)-N,N-dimethylaniline researchgate.net
5-Phenyl-1,3,4-thiadiazole-2-amineResorcinol4-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)benzene-1,3-diol researchgate.net
5-Phenyl-1,3,4-thiadiazole-2-amine8-Hydroxyquinoline8-hydroxy-5-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)quinoline researchgate.net

Future Research Directions and Unexplored Avenues for N Methyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine

Development of Asymmetric Synthetic Methodologies for Enantiomeric Forms

The concept of chirality is fundamental in medicinal chemistry and materials science. While N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine itself is not chiral, the introduction of a chiral center, for instance through a Mannich reaction involving the amine group, would result in enantiomeric forms. researchgate.net Currently, there is a notable absence of published research specifically detailing the asymmetric synthesis of chiral derivatives of this compound.

Future research should focus on developing stereoselective synthetic routes. This could involve the use of chiral catalysts, such as cinchona alkaloids, which have been successfully employed in the asymmetric synthesis of other novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives. researchgate.net An alternative approach would be the chiral separation of a racemic mixture using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. nih.gov The development of such methodologies would be a critical step toward investigating the differential biological activities of the individual enantiomers.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

Catalyst Type Example Catalyst Potential Reaction Expected Outcome
Cinchona Alkaloid Quinine or Cinchonidine-derived Squaramide Asymmetric Mannich Reaction High enantioselectivity (>99% ee) researchgate.net
Chiral Phosphoric Acid BINOL-derived Phosphoric Acid Asymmetric Aza-Friedel-Crafts Reaction Enantioenriched products

Advanced Mechanistic Elucidation Using Time-Resolved Spectroscopic Techniques

Understanding the reaction mechanisms and dynamic behavior of molecules is crucial for optimizing synthetic processes and designing new functionalities. Time-resolved spectroscopy, which includes techniques like transient absorption and time-resolved infrared (TRIR) spectroscopy, allows for the study of short-lived intermediates and transition states on timescales ranging from femtoseconds to milliseconds.

Currently, no studies have been published that apply these advanced spectroscopic techniques to elucidate the mechanistic pathways involving this compound. Future investigations could employ pump-probe spectroscopy to monitor the excited-state dynamics of the molecule, providing insights into its photostability and potential photochemical reactions. For instance, studying the formation and decay of transient species could reveal pathways such as ring-opening or isomerizations, which are critical for applications in photopharmacology or materials science.

Table 2: Hypothetical Transient Species in Photochemical Studies

Technique Transient Species Characteristic Signal Lifetime
Femtosecond Transient Absorption Singlet Excited State (S1) Broad absorption in the visible region Picoseconds (ps)
Nanosecond Flash Photolysis Triplet Excited State (T1) Phosphorescence or T-T absorption Microseconds (µs)

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation.

The synthesis of this compound has not yet been adapted for flow chemistry platforms. Future work in this area would involve designing a continuous-flow reactor setup for its synthesis, likely from precursors such as 4-methyl-thiosemicarbazide and a phenyl-containing starting material. prepchem.com Automating this process with real-time reaction monitoring using inline analytical techniques (e.g., IR, UV-Vis) would enable high-throughput screening of reaction conditions to optimize yield and purity, facilitating large-scale and on-demand production.

Table 3: Comparison of Batch vs. Potential Flow Synthesis

Parameter Traditional Batch Synthesis Projected Flow Synthesis
Scale Milligram to gram Gram to kilogram
Reaction Time Hours to days Minutes to hours
Heat Transfer Poor, potential for hotspots Excellent, precise temperature control
Safety Risk of thermal runaway with exothermic reactions Minimized risk due to small reaction volume

| Process Control | Manual or semi-automated | Fully automated with inline analytics |

Exploration of Novel Catalytic Transformations Mediated by the Compound

Heterocyclic compounds, particularly those containing multiple heteroatoms like sulfur and nitrogen, can exhibit catalytic activity or act as ligands for catalytic metals. The 1,3,4-thiadiazole (B1197879) ring system, with its specific electronic properties and coordination sites (nitrogen and sulfur atoms), presents an opportunity for exploring novel catalytic applications.

To date, the catalytic properties of this compound remain unexplored. A promising research avenue would be to investigate its potential as an organocatalyst or as a ligand in transition-metal catalysis. For example, the compound could be evaluated for its ability to catalyze reactions such as C-C bond formation, reductions, or oxidations. Furthermore, its coordination chemistry with various metal centers (e.g., Palladium, Copper, Ruthenium) could be studied to develop new, efficient catalysts for cross-coupling reactions or other important organic transformations.

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, retrosynthetic pathways, and molecular properties. These computational tools can significantly accelerate the discovery and optimization of new compounds and synthetic routes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.